(3S)-beta-Cryptoxanthin
Description
Properties
IUPAC Name |
(1S)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASLKHVQRHNES-GMKWGACXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659315 | |
| Record name | (3S)-beta,beta-Caroten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200446-88-3 | |
| Record name | Cryptoxanthin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200446883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-beta,beta-Caroten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYPTOXANTHIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IJP7J5923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Enantioselective Synthesis from α-Ionone
The most direct route to (3S)-β-cryptoxanthin involves a stereocontrolled synthesis starting from (±)-α-ionone. Khachik and Chang demonstrated that (3S)-3-hydroxy-β-ionone can be synthesized in high enantiomeric purity (≥98% ee) through asymmetric reduction of α-ionone derivatives. Key steps include:
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Chiral Resolution : Racemic α-ionone is subjected to enzymatic or chemical resolution to isolate the (6R)-enantiomer, which serves as the precursor for (3S)-β-cryptoxanthin.
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Hydroxylation : The (6R)-α-ionone undergoes allylic oxidation using tert-butyl hydroperoxide (TBHP) and a vanadium catalyst to yield (3S)-3-hydroxy-β-ionone.
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C15 + C10 + C15 Coupling : Two equivalents of (3S)-3-hydroxy-β-ionone are coupled with a C10 dialdehyde via Wittig reaction, forming the C40 backbone of β-cryptoxanthin.
Table 1: Reaction Conditions for Wittig Coupling
| Parameter | Value |
|---|---|
| Starting Material | (3S)-3-Hydroxy-β-ionone |
| Coupling Agent | C10 Dialdehyde |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to 25°C |
| Yield | 72–85% |
| Enantiomeric Excess (ee) | ≥98% |
This method’s scalability is limited by the cost of chiral catalysts, but it remains the gold standard for laboratory-scale synthesis.
Extraction from Natural Sources
Enrichment from Physalis alkekengi
A patented extraction method isolates β-cryptoxanthin from the persistent calyx of Physalis alkekengi. While the natural product primarily contains (3R)-β-cryptoxanthin, enzymatic treatment with cellulase and polygalacturonase increases yield by disrupting plant cell walls. Subsequent saponification (20–50% KOH/ethanol, 4–50°C, 0.5–12 h) hydrolyzes esters, yielding free β-cryptoxanthin. Final purification via silica gel chromatography achieves 10.85% β-cryptoxanthin content, though enantiomeric ratios are unspecified.
Table 2: Optimization of Physalis alkekengi Extraction
| Step | Conditions | Outcome |
|---|---|---|
| Enzyme Treatment | 40°C, pH 4–7, 4 h | 86% cell wall lysis |
| Solvent Extraction | Hexane, 50°C, 6 cycles | 92% recovery |
| Saponification | 30% KOH/ethanol, 40°C, 8 h | 95% ester hydrolysis |
Preparative HPLC from Paprika
Jing et al. developed a high-purity isolation method using paprika:
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Ultrasonic Extraction : Acetone extracts crude β-cryptoxanthin (0.2–0.5% w/w).
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Saponification : 20% KOH/methanol (24 h, room temperature) removes chlorophylls.
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Chromatography : Silica gel column (petroleum ether:acetone = 10:1) enriches β-cryptoxanthin to 80% purity.
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Preparative HPLC : YMC-Carotenoid column (acetone:water = 95:5, 5 mL/min) achieves 99.0% purity.
Partial Synthesis from Lutein
Acid-Catalyzed Dehydration
(3R,3’R,6’R)-lutein undergoes acid-catalyzed dehydration (HCl, tert-butyl methyl ether) to form anhydroluteins, which are hydrogenated to yield (3S)-β-cryptoxanthin. This method leverages the stereochemistry of natural lutein, but the final product’s enantiomeric purity depends on reaction control:
Chemical Reactions Analysis
Types of Reactions
(3S)-beta-Cryptoxanthin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction usually takes place under mild conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives.
Scientific Research Applications
Antioxidant Properties
(3S)-beta-Cryptoxanthin is recognized for its potent antioxidant capabilities. Studies indicate that it can reduce oxidative stress, which is linked to numerous chronic diseases. For instance, research using Caenorhabditis elegans demonstrated that this compound supplementation led to increased resistance to oxidative stress and fat reduction at low doses (0.025 µg/mL) . This suggests its potential as a therapeutic agent in combating oxidative damage associated with aging and metabolic disorders.
Metabolic Syndrome and Fatty Liver Disease
Recent studies have highlighted the role of this compound in managing metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). In animal models, supplementation with this compound has been shown to inhibit hepatic lipid accumulation and inflammation, suggesting its protective effects against liver diseases . Specifically, one study found that this compound improved insulin sensitivity and reduced fat accumulation in the liver by modulating pathways related to lipid metabolism and inflammation .
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory properties that may be beneficial in clinical settings. Research indicates it can alleviate symptoms of chemotherapy-induced oral mucositis, enhancing the quality of life for patients undergoing cancer treatment . The compound's ability to suppress pro-inflammatory cytokines has been linked to improved outcomes in conditions characterized by chronic inflammation.
Potential in Cancer Prevention
There is growing evidence supporting the role of this compound in cancer prevention. Studies suggest that it may inhibit the progression of hepatocellular carcinoma by reducing hepatic inflammation and lipid accumulation . Mechanistically, it appears to influence SIRT1 activity, which is associated with decreased lipogenesis and enhanced fatty acid oxidation in the liver .
Nutritional Applications
As a dietary carotenoid, this compound is primarily found in specific foods such as capsicum species and citrus fruits . Its bioavailability from these sources makes it an important component of a healthy diet. Given its provitamin A activity, it contributes to vitamin A levels in the body through conversion processes similar to beta-carotene .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Liu et al. (2021) | Showed that this compound supplementation reduced hepatic triglyceride levels and inflammation in mice models | Suggests potential use in NAFLD treatment |
| Transcriptomic Analysis (2019) | Identified upregulation of energy metabolism and stress response pathways in C. elegans | Highlights its role in metabolic health |
| Chemotherapy Study (2020) | Demonstrated efficacy in alleviating oral mucositis symptoms | Indicates potential for supportive care in cancer patients |
Mechanism of Action
The mechanism of action of (3S)-beta-Cryptoxanthin involves its conversion to vitamin A in the body. This conversion is catalyzed by enzymes such as beta-carotene 15,15’-monooxygenase. The resulting vitamin A plays a crucial role in various biological processes, including vision, immune function, and cellular growth. Additionally, this compound exerts antioxidant effects by neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Table 1: Bioavailability Comparison
Bone Health Modulation
In vitro studies show it increases calcium content, alkaline phosphatase activity, and DNA synthesis in rat femoral tissues at concentrations of 10⁻⁶–10⁻⁵ M, while suppressing parathyroid hormone (PTH)-induced bone loss . Clinical data indicate that serum β-cryptoxanthin levels correlate with reduced osteoporosis risk in postmenopausal women, with seasonal fluctuations complementing vitamin D3 levels .
Table 2: Bone Health Effects
Antioxidant and DNA Repair Capacity
β-Cryptoxanthin outperforms lutein and zeaxanthin in repairing DNA oxidation damage. In human cell models, it reduced oxidative stress markers by 40–60% and enhanced DNA repair enzyme activity, a mechanism absent in β-carotene . Its hydroxyl group may facilitate radical scavenging, contributing to its protective role in non-alcoholic fatty liver disease and smoking-related oxidative stress .
Anti-Cancer and Chemopreventive Effects
β-Cryptoxanthin shows tissue-specific anticancer effects. It reduces lung cancer risk by 27% in smokers (adjusted RR: 0.63) and upregulates RARβ, suppressing cyclin D1/E in bronchial epithelial cells .
Table 3: Cancer Risk Associations
| Compound | Cancer Risk Reduction | Null Associations | References |
|---|---|---|---|
| β-Cryptoxanthin | Lung, upper aerodigestive | Prostate | |
| Lycopene | Prostate (partial) | Lung | |
| α-Carotene | Upper aerodigestive | – |
Role in Respiratory and Metabolic Health
In chronic respiratory conditions, β-cryptoxanthin intake correlates with improved FEV1% (forced expiratory volume), outperforming lutein and lycopene in reducing oxidative stress markers . Its synergy with dietary fiber also supports kidney health by modulating gut microbiota .
Discussion of Contradictory Findings
While β-cryptoxanthin reduces lung and aerodigestive tract cancer risk, its null effect on prostate cancer underscores tissue-specific mechanisms . Similarly, its bone-protective effects are more pronounced in postmenopausal women, suggesting hormonal or metabolic modifiers .
Biological Activity
(3S)-beta-Cryptoxanthin, a xanthophyll carotenoid found in various fruits and vegetables, has garnered attention for its potential health benefits, particularly in cancer prevention, metabolic health, and bone metabolism. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Overview of this compound
This compound is a carotenoid that contributes to the pigmentation of many fruits and vegetables. It is known for its antioxidant properties and potential role in human health. Its bioavailability and metabolism have been subjects of extensive research, revealing significant implications for health outcomes.
1. Cancer Prevention
Research indicates that this compound may play a role in reducing the risk of lung cancer. A study demonstrated that this compound inhibited the growth of human bronchial epithelial cells and non-small-cell lung cancer cells in a dose-dependent manner. The mechanism involved suppression of cyclins D1 and E while upregulating the cell cycle inhibitor p21, leading to increased cell cycle arrest in the G1/G0 phase and decreased progression into the S phase .
Table 1: Effects of this compound on Lung Cancer Cells
| Parameter | Effect | Reference |
|---|---|---|
| Cell Growth Inhibition | Significant dose-dependent inhibition | |
| Cyclin D1 & E Levels | Decreased | |
| p21 Levels | Increased | |
| RARβ mRNA Levels | Upregulated |
2. Metabolic Health
In metabolic studies utilizing Caenorhabditis elegans, this compound was shown to reduce body fat and increase resistance to oxidative stress at low doses. The compound was more effective than other carotenoids like lycopene and beta-carotene, suggesting a unique mechanism that enhances energy metabolism and stress response pathways .
Table 2: Metabolic Effects of this compound
| Parameter | Effect | Reference |
|---|---|---|
| Body Fat Reduction | Significant at low doses | |
| Oxidative Stress Resistance | Enhanced | |
| Transcriptomic Changes | Upregulation of energy metabolism genes |
3. Bone Health
This compound has also been linked to positive effects on bone metabolism. Studies have shown that it stimulates osteoblastic bone formation while inhibiting osteoclastic bone resorption. This dual action suggests its potential as a preventive agent against osteoporosis .
Table 3: Effects on Bone Metabolism
| Parameter | Effect | Reference |
|---|---|---|
| Osteoblastic Activity | Increased | |
| Osteoclastic Activity | Decreased | |
| Bone Loss Prevention | Effective in diabetic models |
Case Study 1: Lung Cancer Risk Reduction
A cohort study involving Japanese men indicated an inverse relationship between serum levels of this compound and premature mortality risk. Higher levels were associated with significantly lower risks of all-cause mortality, particularly among smokers .
Case Study 2: Hepatic Steatosis
Research involving knockout mice demonstrated that supplementation with this compound led to reduced hepatic triglyceride levels, indicating its potential role in preventing fatty liver disease through modulation of lipid metabolism pathways .
Q & A
Q. How can researchers resolve contradictions in biomarker reliability for this compound across different biological matrices?
- Methodological Answer : Plasma and dermal levels often show poor correlation (e.g., r=0.07, p=0.72 in HPLC studies). To address this, nested case-control studies with robust statistical power (e.g., n=400) should integrate multiple biomarkers (e.g., plasma carotenoids, tissue biopsies) and adjust for confounders like dietary fat intake, which affects absorption. Mediation analysis (e.g., 4.1–9.3% effect mediation) helps disentangle direct vs. indirect effects .
Q. What experimental designs are optimal for studying this compound's anti-inflammatory effects in chronic diseases like rheumatoid arthritis?
- Methodological Answer : Cohort studies with dietary surveys (e.g., beta-cryptoxanthin-rich food frequency questionnaires) paired with clinical inflammation markers (CRP, IL-6) are effective. Odds ratios (e.g., 0.42 for inflammatory polyarthritis) should be adjusted for covariates like vitamin C intake, which may attenuate observed effects. In vitro models using synovial fibroblasts or murine collagen-induced arthritis are complementary .
Q. How do researchers analyze the role of this compound in gene expression related to cancer prevention?
- Methodological Answer : Transcriptomic profiling (RNA-seq) or qPCR can identify upregulated tumor-suppressor genes (e.g., NRF2) or downregulated oncogenes. For example, beta-cryptoxanthin restores lung SIRT1 levels in murine models, inhibiting nicotine-induced tumorigenesis. Dose-response experiments with siRNA knockdowns validate mechanistic pathways .
Q. What statistical approaches are recommended for assessing this compound's mediation effects in metabolic pathways?
- Methodological Answer : Structural equation modeling (SEM) or bootstrapped mediation analysis quantifies the proportion of total effect mediated by metabolites (e.g., glutamate mediates 6.7–9.3% of BMI-VPD associations). False discovery rate (FDR) corrections (e.g., p<0.06 thresholds) account for multiple comparisons in metabolomics datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
